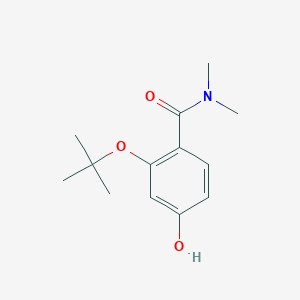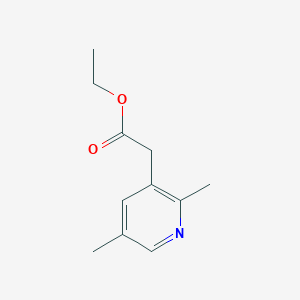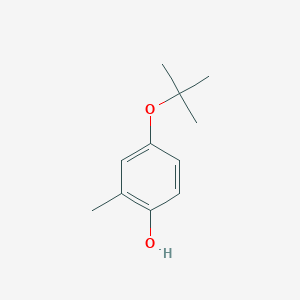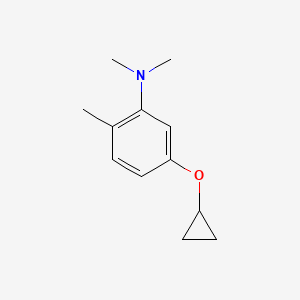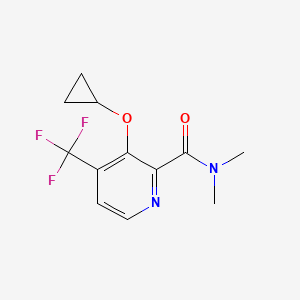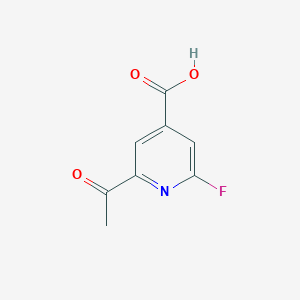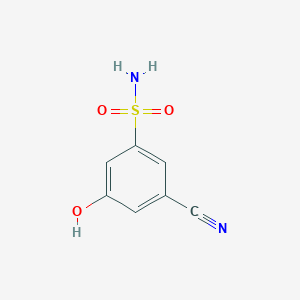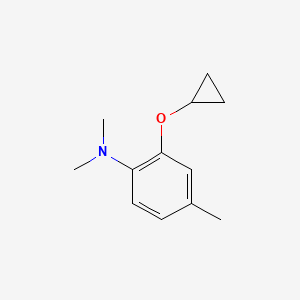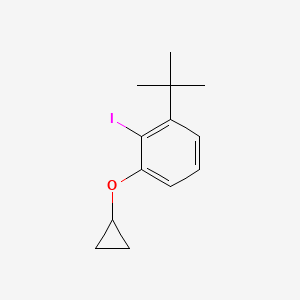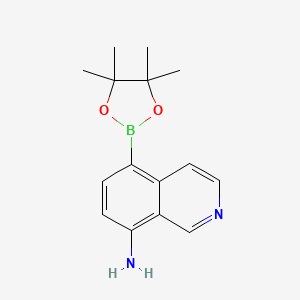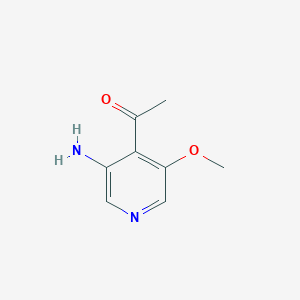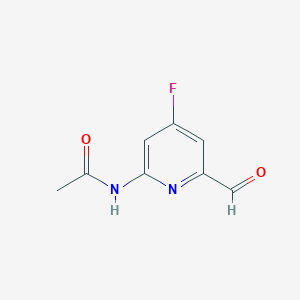
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide is an organic compound with the molecular formula C8H7FN2O2. It is a derivative of pyridine, characterized by the presence of a fluoro group at the 4-position, a formyl group at the 6-position, and an acetamide group at the 2-position.
Métodos De Preparación
The synthesis of N-(4-Fluoro-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-aminopyridine with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as improved thermal stability and electronic conductivity.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-(4-Fluoro-6-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways involved in disease progression . The exact molecular targets and pathways depend on the specific application and the structure of the bioactive molecule derived from this compound.
Comparación Con Compuestos Similares
N-(4-Fluoro-6-formylpyridin-2-YL)acetamide can be compared with other similar compounds, such as:
N-(5-Fluoro-3-formylpyridin-2-YL)acetamide: This compound has a similar structure but with the fluoro group at the 5-position.
N-(5-Formylpyridin-2-YL)acetamide: Lacks the fluoro group, resulting in distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C8H7FN2O2 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
N-(4-fluoro-6-formylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7FN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13) |
Clave InChI |
SWDJFRNVTVELSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=N1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



